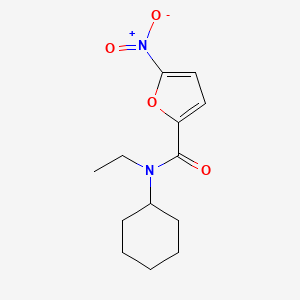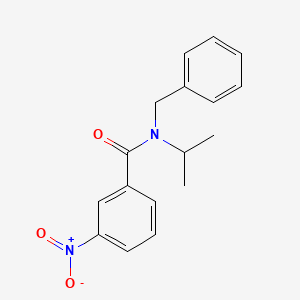
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide is a chemical compound that belongs to the class of nitrofurans Nitrofurans are known for their broad-spectrum antimicrobial properties and are used in various applications, including pharmaceuticals and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method starts with the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with cyclohexylamine and ethylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and amide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential therapeutic effects, particularly in treating infections caused by resistant bacteria.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide involves the interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This multi-targeted approach makes it effective against a broad range of bacteria and reduces the likelihood of resistance development .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used as an antimicrobial agent in veterinary medicine.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexyl and ethyl substituents provide steric hindrance, potentially enhancing its stability and efficacy compared to other nitrofuran derivatives .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H18N2O4/c1-2-14(10-6-4-3-5-7-10)13(16)11-8-9-12(19-11)15(17)18/h8-10H,2-7H2,1H3 |
InChI Key |
UJPWDVOWFUPVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide](/img/structure/B11024615.png)
![N-(4-methoxyphenyl)-6-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11024624.png)
![2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11024628.png)
![7-(6-methyl-1,3-benzothiazol-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11024629.png)
![2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11024636.png)
![2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11024644.png)
![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine](/img/structure/B11024647.png)


![2-methyl-7-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11024671.png)
![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11024679.png)
![Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11024695.png)
![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)
